3-Amino-5-bromo-4-methoxybenzoic acid

Description

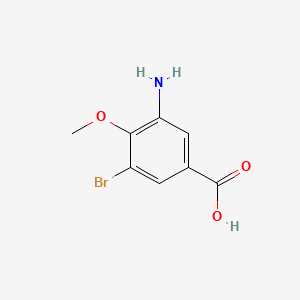

3-Amino-5-bromo-4-methoxybenzoic acid is an organic compound characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a methoxy group (-OCH3) attached to a benzoic acid core

Properties

IUPAC Name |

3-amino-5-bromo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUHZJDZANQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-amino-4-methoxybenzoic acid. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature and pH.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromo-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

Reduction: The nitro group can be reduced to an amine group (-NH2).

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: 3-Amino-5-bromo-4-nitrobenzoic acid.

Reduction: 3-Amino-5-bromo-4-aminobenzoic acid.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Agricultural Applications

2.1. Fungicidal Activity

One of the primary applications of 3-amino-5-bromo-4-methoxybenzoic acid is its use as a fungicide. Research indicates that this compound exhibits significant inhibitory effects against various plant pathogens, including Cytospora mandshurica and Coniella diplodiella. The compound's efficacy as a fungicide is attributed to its ability to disrupt fungal growth and development, making it a valuable agent in agricultural practices aimed at crop protection .

2.2. Plant Growth Regulation

In addition to its fungicidal properties, this compound has been shown to regulate plant growth effectively. It can influence physiological processes in plants, promoting healthy growth while managing weed populations. The compound demonstrates potential as a growth regulator by modulating hormonal pathways within plants .

Research has highlighted the biological activity of this compound beyond its agricultural uses. Studies indicate that derivatives of this compound may possess inhibitory effects on monoamine oxidases, which are enzymes involved in neurotransmitter metabolism. This suggests potential applications in pharmacology, particularly in developing treatments for neurodegenerative diseases .

Case Studies

Case Study 1: Agricultural Efficacy

A study conducted on the application of this compound as a fungicide revealed that at concentrations ranging from 10 mg/L to 20 mg/L, the compound effectively inhibited fungal growth in controlled environments. The results indicated an EC50 (effective concentration for 50% inhibition) value of approximately 10.3 mg/L against Valsa mali, showcasing its potential for practical agricultural use .

Case Study 2: Neuropharmacological Potential

Another investigation into the pharmacological aspects of related compounds demonstrated that modifications to the benzoic acid structure could enhance monoamine oxidase inhibition. This study provided insights into how structural variations influence biological activity, paving the way for developing new therapeutic agents based on the core structure of this compound .

Data Table: Summary of Applications

| Application Area | Description | Efficacy/Notes |

|---|---|---|

| Fungicide | Inhibits fungal pathogens like Cytospora mandshurica | EC50 ~ 10.3 mg/L for Valsa mali |

| Plant Growth Regulator | Modulates plant growth and development | Promotes healthy growth while controlling weeds |

| Neuropharmacological | Potential inhibitor of monoamine oxidases | May aid in developing treatments for neurodegenerative diseases |

Mechanism of Action

The mechanism by which 3-Amino-5-bromo-4-methoxybenzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

3-Amino-4-methoxybenzoic acid: Lacks the bromo group.

3-Amino-5-bromobenzoic acid: Lacks the methoxy group.

3-Amino-4-methoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness: 3-Amino-5-bromo-4-methoxybenzoic acid is unique due to the combination of its amino, bromo, and methoxy groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-Amino-5-bromo-4-methoxybenzoic acid (C8H8BrNO3) is a compound that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

This compound is characterized by the presence of an amino group, a bromo substituent, and a methoxy group on a benzoic acid framework. Its molecular weight is approximately 232.06 g/mol. The synthesis typically involves the reaction of anisic acid with bromine in the presence of iron(III) chloride, followed by amination processes to yield the final product.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- The compound has shown efficacy against various plant pathogens, including Cytospora mandshurica and Coniella diplodiella, indicating its potential as a biopesticide in agricultural applications .

- Research indicates that it may inhibit certain weed species, suggesting utility in crop protection strategies .

2. Anticancer Properties

- Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Enzyme Interaction

- The compound may interact with various enzymes or receptors, although detailed studies are required to elucidate these mechanisms fully. Its structural features allow it to potentially modulate enzyme activities involved in disease processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

The biological activity of this compound is likely mediated through several mechanisms:

- Radical Reactions : Similar compounds undergo reactions at the benzylic position, which can lead to free radical formation that may contribute to their antimicrobial properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell growth, although further research is needed to confirm these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.